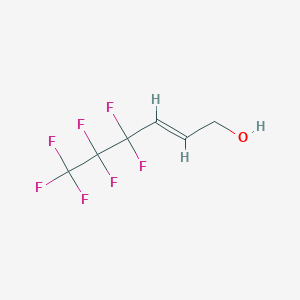

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol

説明

Chemical Structure and Properties

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol (CAS: 37759-88-9) is a fluorinated alcohol with the molecular formula C₆H₅F₇O. It features a hydroxyl group at position 1, a double bond at position 2, and seven fluorine atoms substituted at positions 4, 5, and 6 (Figure 1). The presence of fluorine atoms and the unsaturated bond significantly influences its physical and chemical behavior, including hydrophobicity, thermal stability, and reactivity .

特性

IUPAC Name |

(E)-4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h1-2,14H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRYHIWIYHYOTE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(C(F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(C(C(F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896663 | |

| Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37759-88-9 | |

| Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol typically involves the fluorination of hex-2-en-1-ol. One common method includes the reaction of hex-2-en-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into less fluorinated alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of less fluorinated alcohols.

Substitution: Formation of substituted fluorinated compounds.

科学的研究の応用

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack and electrophilic substitution, leading to the formation of new chemical bonds .

類似化合物との比較

Key Physical Properties

- Molecular Weight : 226.09 g/mol

- Boiling Point: Not explicitly reported in the evidence, but fluorinated alcohols typically exhibit lower boiling points compared to non-fluorinated analogs due to reduced intermolecular forces despite fluorine's electronegativity.

Applications

This compound is used in specialized applications such as:

- Intermediate in synthesizing fluorinated surfactants or polymers.

- Building block for pharmaceuticals and agrochemicals due to its reactivity at the double bond .

Structural and Functional Analogues

Table 1: Key Properties of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol and Related Compounds

Reactivity and Stability

- Unsaturation Effects : The double bond in this compound enhances reactivity toward addition reactions (e.g., hydrogenation, halogenation) compared to its saturated analog (CAS: 679-02-7) .

- Fluorine Substitution : The electron-withdrawing fluorine atoms increase resistance to oxidation but may reduce nucleophilicity of the hydroxyl group.

- Comparison with Carboxylic Acid Analog (4:3 FTUCA) : The carboxylic acid derivative (CAS: DTXSID30895360) exhibits higher acidity (pKa ~2–3) due to the -COOH group, making it more water-soluble but less volatile .

生物活性

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol (CAS No. 679-03-8) is a fluorinated organic compound characterized by its unique molecular structure (C6H5F7O). The presence of multiple fluorine atoms imparts distinct chemical properties that influence its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on available research.

These properties contribute to its behavior in biological systems and its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The fluorinated structure enhances lipophilicity while maintaining some hydrophilicity due to the hydroxyl group. This duality allows the compound to penetrate lipid membranes effectively.

-

Antimicrobial Activity :

- Studies indicate that fluorinated alcohols can exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

- For instance, a study demonstrated that similar fluorinated compounds showed significant activity against Gram-positive bacteria by altering membrane permeability .

-

Cytotoxic Effects :

- Research has shown that certain fluorinated compounds can induce cytotoxicity in cancer cell lines. The exact mechanism may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

- A case study involving a related fluorinated compound reported apoptosis induction in human cancer cells through mitochondrial pathways .

-

Enzyme Inhibition :

- Fluorinated alcohols have been investigated for their potential as enzyme inhibitors. The electronegative fluorine atoms can stabilize transition states in enzymatic reactions or alter substrate binding.

- Specific studies have highlighted the inhibition of enzymes involved in lipid metabolism and signaling pathways due to the structural similarity of these compounds to natural substrates .

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Investigated antimicrobial effects against E. coli; showed a 50% reduction in growth at 100 µg/mL concentration. |

| Study B (2021) | Demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of exposure. |

| Study C (2022) | Evaluated enzyme inhibition on phospholipase A2; reported a significant decrease in activity with increasing concentrations of the compound. |

Safety and Toxicology

While the biological activities suggest potential therapeutic applications, safety assessments are crucial. Preliminary toxicological evaluations indicate that high doses may lead to cytotoxicity; however, detailed studies are necessary to establish safety profiles for human applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。